Methyl 2-methylbenzenesulfonate
Overview
Description
Methyl 2-methylbenzenesulfonate, also known as this compound, is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid where the hydrogen atom of the sulfonic acid group is replaced by a methyl group. This compound is commonly used in organic synthesis as a methylating agent and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylbenzenesulfonate can be synthesized through the esterification of 2-methylbenzenesulfonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, 2-methyl-, methyl ester involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The industrial process may also involve purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: It can be hydrolyzed back to 2-methylbenzenesulfonic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzenesulfonates can be formed.
Oxidation Products: Oxidation typically yields sulfonic acids.
Reduction Products: Reduction can produce sulfides or thiols.
Scientific Research Applications
Methyl 2-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a methylating agent in the synthesis of various organic compounds.
Catalysis: The compound can serve as a catalyst or reagent in organic transformations, such as the methylation of alkyl halides and acid chlorides.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: The compound is used in the preparation of specialty polymers and materials
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-methyl-, methyl ester primarily involves its role as a methylating agent. The compound donates a methyl group to various substrates through nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, facilitating the transfer of the methyl group to the nucleophile. This mechanism is widely utilized in organic synthesis to introduce methyl groups into molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl benzenesulfonate: Similar structure but without the 2-methyl substitution.
Ethyl benzenesulfonate: Similar ester but with an ethyl group instead of a methyl group.
Methyl p-toluenesulfonate: Similar ester but with a para-methyl substitution on the benzene ring
Uniqueness
Methyl 2-methylbenzenesulfonate is unique due to the presence of the 2-methyl group, which can influence its reactivity and steric properties. This substitution can affect the compound’s behavior in chemical reactions, making it distinct from other similar esters .
Properties
IUPAC Name |
methyl 2-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)12(9,10)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCVRQKOVCRCIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066885 | |
Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23373-38-8 | |
Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23373-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023373388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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